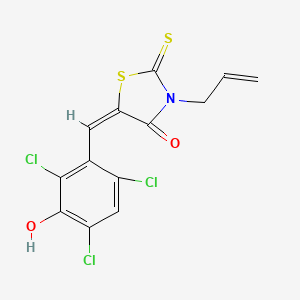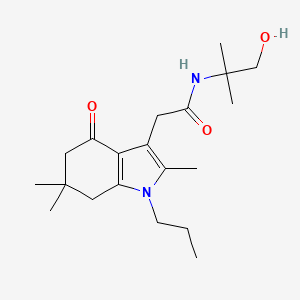![molecular formula C16H13IN2O2 B4933029 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as IPPI, is a chemical compound that has been widely studied for its potential use in scientific research. IPPI is a derivative of thalidomide, which was originally developed as a sedative but was later found to cause birth defects. IPPI is a more stable and less toxic derivative of thalidomide and has been found to have a range of potential applications in scientific research.
作用機序
The exact mechanism of action of 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to work by inhibiting the production of certain cytokines, which are proteins that play a role in inflammation and immune response. 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and physiological effects:
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in inflammation and immune response. It has also been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. In addition, 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to have anti-tumor activity and has been shown to inhibit the growth of a variety of cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in laboratory experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. It has also been found to have a range of potential applications in scientific research, particularly in the areas of cancer and inflammation. However, there are also some limitations to using 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione. One area of research is in the development of new drugs based on 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione. Researchers are currently exploring the use of 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione derivatives as potential treatments for a range of diseases, including cancer and autoimmune disorders. Another area of research is in the development of new methods for synthesizing 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione. Researchers are exploring new catalysts and reaction conditions that could make the synthesis of 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione more efficient and cost-effective. Finally, researchers are also exploring the use of 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione in combination with other drugs to enhance its therapeutic effects.
合成法
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione can be synthesized by reacting 4-iodoaniline with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then treated with sodium hydroxide to form the final compound. The synthesis of 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the treatment of cancer. 3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to have anti-tumor activity and has been shown to inhibit the growth of a variety of cancer cell lines. It has also been studied for its potential use in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-(4-iodoanilino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVIVRHKRSPYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)


![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)


![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)

![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)